molecular formula C11H15FN2 B3432894 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 1044774-00-6

1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B3432894
CAS No.: 1044774-00-6
M. Wt: 194.25 g/mol
InChI Key: JYOZUVICJSUXTQ-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound with a molecular weight of 180.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 180.23 .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine is known to interact with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOZUVICJSUXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259776
Record name 1-[(2-Fluorophenyl)methyl]-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044774-00-6
Record name 1-[(2-Fluorophenyl)methyl]-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044774-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)methyl]-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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